3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(3-phenylpropyl)urea
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Overview
Description
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(3-phenylpropyl)urea is a complex organic compound featuring a bithiophene moiety, a hydroxyethyl group, and a phenylpropyl urea structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(3-phenylpropyl)urea typically involves multiple steps:
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Formation of the Bithiophene Intermediate: : The synthesis begins with the preparation of the 2,2’-bithiophene intermediate. This can be achieved through a coupling reaction of thiophene derivatives using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
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Hydroxyethylation: : The bithiophene intermediate is then subjected to a hydroxyethylation reaction. This involves the addition of an ethylene oxide or a similar reagent to introduce the hydroxyethyl group at the desired position.
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Urea Formation: : The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with 3-phenylpropyl isocyanate to form the urea linkage. This step typically requires mild conditions and can be carried out in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene rings. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
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Reduction: : Reduction reactions can target the urea moiety or the phenylpropyl group. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
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Substitution: : Electrophilic substitution reactions can occur on the thiophene rings. Halogenation, nitration, and sulfonation are common examples, using reagents like bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide, acetic acid as solvent.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Bromine in chloroform, nitric acid in sulfuric acid, sulfur trioxide in sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene rings.
Reduction: Alcohols or amines from the reduction of the urea or phenylpropyl groups.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the thiophene rings.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(3-phenylpropyl)urea is studied for its electronic properties. The bithiophene moiety contributes to its potential use in organic semiconductors and photovoltaic materials.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The urea linkage and hydroxyethyl group can interact with biological targets, making it a candidate for drug development, particularly in targeting enzymes or receptors.
Industry
In the industrial sector, the compound’s unique structure makes it suitable for use in advanced materials, such as conductive polymers and sensors. Its stability and reactivity profile are advantageous for developing new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(3-phenylpropyl)urea depends on its application. In electronic applications, the compound’s conjugated system facilitates charge transport. In biological systems, the urea and hydroxyethyl groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler analog without the hydroxyethyl and urea groups.
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)urea: Lacks the phenylpropyl group.
1-(3-Phenylpropyl)urea: Lacks the bithiophene and hydroxyethyl groups.
Uniqueness
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(3-phenylpropyl)urea is unique due to the combination of the bithiophene moiety, hydroxyethyl group, and phenylpropyl urea structure. This combination imparts distinct electronic properties and potential biological activity, making it versatile for various applications.
This detailed overview provides a comprehensive understanding of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(3-phenylpropyl)urea, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c23-16(17-10-11-19(26-17)18-9-5-13-25-18)14-22-20(24)21-12-4-8-15-6-2-1-3-7-15/h1-3,5-7,9-11,13,16,23H,4,8,12,14H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFUUDAVLUXIMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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